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Compound of Interest

Compound Name: D-Glucose-d7

Cat. No.: B12423819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Glucose-d7, a stable isotope-labeled

glucose analog, and its application as a powerful metabolic tracer in scientific research and

drug development. We will delve into its core properties, detailed experimental protocols, and

the interpretation of quantitative data, offering a technical resource for professionals in the field.

Core Principles of D-Glucose-d7 as a Metabolic
Tracer
D-Glucose-d7 is a form of glucose where seven hydrogen atoms have been replaced with their

stable isotope, deuterium (²H or D). This isotopic labeling allows researchers to track the

metabolic fate of glucose through various biochemical pathways. The increased mass of D-
Glucose-d7 and its downstream metabolites can be detected and quantified using techniques

such as mass spectrometry (MS) and visualized through advanced imaging methods like

Stimulated Raman Scattering (SRS) microscopy.

The primary applications of D-Glucose-d7 in metabolic research include:

Tracing Central Carbon Metabolism: Following the deuterium labels through glycolysis, the

pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle to elucidate

pathway activity and flux.
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Investigating De Novo Lipogenesis: Tracking the incorporation of deuterium from glucose

into newly synthesized fatty acids and lipids, a critical process in various diseases, including

cancer.[1]

Quantitative Metabolic Flux Analysis: Determining the rates of metabolic reactions to

understand cellular physiology in health and disease.

In Vivo Metabolic Imaging: Visualizing metabolic processes in living cells and organisms with

high spatial resolution.

Physicochemical Properties
A clear understanding of the physicochemical properties of D-Glucose-d7 is essential for its

effective use as a metabolic tracer.

Property Value

Chemical Formula C₆H₅D₇O₆

Molecular Weight Approximately 187.20 g/mol

Isotopic Purity (D) Typically ≥97 atom % D

Appearance White to off-white powder

Solubility Soluble in water

Storage
Room temperature, protected from light and

moisture

Data Presentation: Quantitative Insights from D-
Glucose-d7 Tracing
The use of D-Glucose-d7 enables the acquisition of precise quantitative data on metabolic

fluxes and the relative contributions of glucose to various biosynthetic pathways. This data is

often presented as mass isotopomer distributions (MIDs) in mass spectrometry or as signal

intensities in SRS microscopy.

Mass Isotopomer Distribution (MID) Analysis
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MID analysis is a key technique for interpreting data from stable isotope tracing experiments. It

quantifies the relative abundance of different isotopologues (molecules that differ only in their

isotopic composition) of a particular metabolite.

Table 1: Illustrative Mass Isotopomer Distribution of a Downstream Metabolite after D-Glucose-
d7 Labeling

Isotopologue
Abundance (%) in
Control Cells

Abundance (%) in
Treated Cells

Interpretation

M+0 85.2 70.5

Represents the

unlabeled fraction of

the metabolite.

M+1 10.3 18.9

Indicates the

incorporation of one

deuterium atom from

D-Glucose-d7.

M+2 3.1 8.2

Represents the

incorporation of two

deuterium atoms.

M+3 1.4 2.4

Indicates the

incorporation of three

deuterium atoms.

This table presents hypothetical data to illustrate the concept of MID analysis. Actual results will

vary depending on the experimental conditions.

Stimulated Raman Scattering (SRS) Microscopy Signal
Quantification
SRS microscopy allows for the label-free imaging of metabolites based on their intrinsic

vibrational properties. When using D-Glucose-d7, the carbon-deuterium (C-D) bonds provide a

unique vibrational signature in a region of the Raman spectrum that is typically silent in

biological samples. The intensity of the SRS signal is directly proportional to the concentration
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of the C-D bonds, enabling quantitative analysis of de novo lipogenesis and other metabolic

processes.[1][2]

Table 2: Quantitative Analysis of Lipid Droplet Synthesis using D-Glucose-d7 and SRS

Microscopy

Cell Line Condition
Mean SRS Intensity
at C-D peak (a.u.)

Fold Change vs.
Control

Pancreatic Cancer

Cells
Control 150 ± 15 -

Pancreatic Cancer

Cells
Drug Treatment 75 ± 10 0.5

Prostate Cancer Cells Control 80 ± 12 -

Prostate Cancer Cells Drug Treatment 60 ± 8 0.75

This table showcases representative quantitative data from SRS microscopy experiments,

demonstrating the ability to measure changes in lipid synthesis upon drug treatment.[3][4]

Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible

data from D-Glucose-d7 tracing studies. Below are methodologies for key experiments.

Mass Spectrometry-Based Metabolomics
This protocol outlines the general steps for a targeted metabolomics experiment using D-
Glucose-d7 to quantify the labeling of central carbon metabolism intermediates.

Protocol 1: LC-MS/MS Analysis of D-Glucose-d7 Labeled Metabolites

Cell Culture and Labeling:

Culture cells to the desired confluency in standard growth medium.
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Replace the standard medium with a labeling medium containing D-Glucose-d7 in place

of unlabeled glucose. The concentration of D-Glucose-d7 should be equivalent to the

glucose concentration in the standard medium.

Incubate the cells for a predetermined time to allow for the incorporation of the tracer into

downstream metabolites. This time will vary depending on the metabolic pathway of

interest.

Metabolite Extraction:

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with

ice-cold phosphate-buffered saline (PBS).

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Vortex the samples and centrifuge at high speed to pellet cell debris.

Collect the supernatant containing the metabolites.

LC-MS/MS Analysis:

Inject the metabolite extract into a liquid chromatography-mass spectrometry (LC-MS/MS)

system.

Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar

metabolites).

Detect and quantify the mass isotopologues of the target metabolites using the mass

spectrometer in multiple reaction monitoring (MRM) or full scan mode.

Data Analysis:

Process the raw LC-MS/MS data to obtain the peak areas for each isotopologue of the

metabolites of interest.

Calculate the mass isotopomer distribution (MID) for each metabolite.
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Correct for the natural abundance of stable isotopes.

Perform statistical analysis to identify significant changes in labeling patterns between

different experimental conditions.

Stimulated Raman Scattering (SRS) Microscopy
This protocol describes the use of SRS microscopy to visualize and quantify de novo

lipogenesis from D-Glucose-d7.

Protocol 2: SRS Microscopy of de novo Lipogenesis

Cell Culture and Labeling:

Culture cells on glass-bottom dishes suitable for microscopy.

Replace the standard growth medium with a labeling medium containing D-Glucose-d7.

Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for the synthesis and

accumulation of deuterated lipids in lipid droplets.[2]

SRS Microscopy Imaging:

Mount the glass-bottom dish on the stage of an SRS microscope.

Tune the SRS microscope to the C-D vibrational frequency (around 2100-2200 cm⁻¹) to

specifically image the deuterated lipids.

Acquire images of the cells, focusing on the lipid droplets.

As a control, acquire images at an off-resonance frequency to assess the background

signal.

Image Analysis and Quantification:

Use image analysis software to segment the lipid droplets in the SRS images.

Measure the mean SRS intensity within the segmented lipid droplets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12423819?utm_src=pdf-body
https://www.benchchem.com/product/b12423819?utm_src=pdf-body
http://www.columbia.edu/cu/chemistry/groups/min/pdf/45-naturebme.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the total amount of deuterated lipid per cell by summing the intensities of all lipid

droplets.

Compare the SRS signal intensity between different experimental groups to determine the

relative rates of de novo lipogenesis.[3][4]

Visualizing Metabolic Pathways and Workflows
Understanding the flow of atoms and the sequence of experimental steps is crucial for

designing and interpreting metabolic tracing studies. The following diagrams, generated using

the DOT language, illustrate key metabolic pathways and experimental workflows.

D-Glucose-d7 Glucose-6-Phosphate-d Fructose-6-Phosphate-d Fructose-1,6-Bisphosphate-d

DHAP-d

Glyceraldehyde-3-Phosphate-d 1,3-Bisphosphoglycerate-d 3-Phosphoglycerate-d 2-Phosphoglycerate-d Phosphoenolpyruvate-d Pyruvate-d

Lactate-d

Acetyl-CoA-d

Click to download full resolution via product page

Figure 1: Glycolysis pathway showing the flow of deuterium from D-Glucose-d7.
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Figure 2: TCA cycle showing the entry of deuterium from D-Glucose-d7 via Acetyl-CoA.
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Figure 3: General experimental workflow for D-Glucose-d7 metabolic tracing.

Conclusion
D-Glucose-d7 is a versatile and powerful tool for researchers and drug development

professionals seeking to unravel the complexities of cellular metabolism. Its ability to trace the

fate of glucose through key metabolic pathways provides invaluable quantitative data for

understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. By
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following the detailed protocols and data analysis strategies outlined in this guide, researchers

can effectively harness the potential of D-Glucose-d7 to advance their scientific discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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